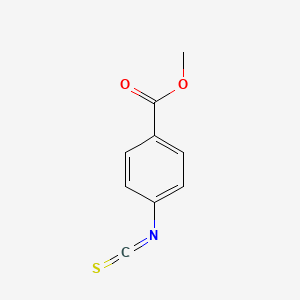

4-Methoxycarbonylphenyl isothiocyanate

説明

4-Methoxycarbonylphenyl isothiocyanate is a chemical compound that has been studied for its reactivity and potential applications in organic synthesis. It is known to react with various nucleophiles, leading to the formation of diverse heterocyclic compounds. The compound's reactivity is influenced by the presence of the methoxycarbonyl group, which can participate in intramolecular cyclization reactions.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, the reaction of o-methoxycarbonyl-phenylisothiocyanate with primary alkylamines leads to the formation of 2-mercapto-3-alkyl-3,4-dihydro-quinazolinone-4 derivatives, where the amine group is thiocarbamoylated by the isothiocyanate group followed by acylation in an intramolecular reaction . This demonstrates the compound's ability to undergo transformations that are useful in heterocyclic chemistry.

Molecular Structure Analysis

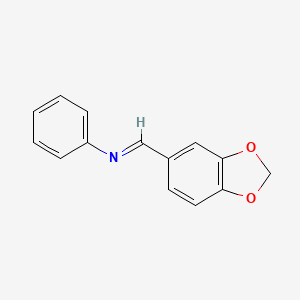

The molecular structure of adducts formed from reactions involving isothiocyanates has been determined using X-ray crystallography. For example, the molecular structure of a 2:1-adduct of a related compound with phenyl isothiocyanate was determined, providing insights into the spatial arrangement of atoms and the geometry of the resulting heterocycles . These structural analyses are crucial for understanding the reactivity and properties of the compounds formed.

Chemical Reactions Analysis

This compound exhibits peculiar reactivity patterns. It has been shown to react with antiaromatic pentaphenylborole, leading to the formation of a seven-membered BNC5 heterocycle and a fused bicyclic 4/5-ring system. The reaction with an excess of this compound results in a fused tetracyclic species, indicating the compound's ability to incorporate into complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structures. The presence of the methoxycarbonyl and isothiocyanate groups imparts specific reactivity that enables the formation of various heterocyclic compounds. The solid-state structures obtained from X-ray diffraction studies provide valuable information about the compound's crystalline form, which can affect its reactivity and physical properties .

科学的研究の応用

Reactivity with Pentaphenylborole

A study investigated the reactions of isothiocyanates, including 4-methoxyphenylisothiocyanate, with the antiaromatic pentaphenylborole. The research revealed unique reaction outcomes compared to analogous reactions with isocyanates, leading to the formation of complex heterocyclic structures. This work illustrates the potential of 4-Methoxycarbonylphenyl isothiocyanate in synthesizing new heterocyclic compounds with possible applications in material science and pharmaceuticals (Huang & Martin, 2016).

Analytical Applications in Chromatography

Another significant application of derivatives of this compound is in analytical chemistry. A method was developed for the analysis of glutathione using pre-columnar derivatization with 4-methoxy-2-nitrophenyl isothiocyanate, demonstrating the utility of this compound in enhancing the detection and quantification of biologically relevant molecules (Alexeeva et al., 2018).

Synthesis of Polycondensed Heterocycles

Research into the Mn(III)-mediated cascade reaction of 2-cyanophenyl isothiocyanate showed that under certain conditions, this compound can lead to the formation of polycondensed heterocycles. These findings have implications for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science (Calestani et al., 2001).

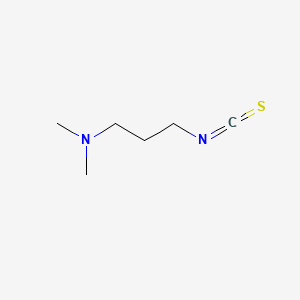

Isothiocyanates in Cholinesterase Inhibition

A study on isothiocyanates, including phenyl isothiocyanate and its derivatives, highlighted their potential as cholinesterase inhibitors, which could be relevant for the treatment of Alzheimer’s disease. Although not directly involving this compound, this research indicates the broader potential of isothiocyanate compounds in neuropharmacology (Burčul et al., 2018).

Atmospheric Chemistry of Isothiocyanates

In atmospheric chemistry, the reaction of isothiocyanates, including 4-methoxyphenyl isothiocyanate, with OH radicals was studied, providing insights into the environmental fate and atmospheric reactions of these compounds. This research is vital for understanding the impact of isothiocyanates on air quality and chemical processes in the atmosphere (Sommerlade, Ekici, & Parlar, 2006).

作用機序

. The primary targets of this compound are not explicitly mentioned in the available literature. . .

Mode of Action

Isothiocyanates, in general, are known to inhibit Akt activation in a dose-dependent manner . This inhibition can lead to decreased cell survival and growth .

Biochemical Pathways

Given the known action of isothiocyanates on the akt pathway , it is plausible that this compound could affect pathways related to cell survival and growth.

Result of Action

Based on the known effects of isothiocyanates, it is possible that this compound could lead to decreased cell survival and growth through its action on the Akt pathway .

Action Environment

It is known that the compound is a white to yellow powder with a strong odor . It is recommended to be stored in a refrigerated environment due to its lachrymator, toxic, and corrosive properties .

Safety and Hazards

特性

IUPAC Name |

methyl 4-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-2-4-8(5-3-7)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZODHILGBTPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190094 | |

| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3662-78-0 | |

| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003662780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-isothiocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)